(1R)-1-(3,4,5-Trimethoxyphenyl)ethane-1,2-diamine 2hcl
Description
Properties
Molecular Formula |
C11H20Cl2N2O3 |
|---|---|
Molecular Weight |
299.19 g/mol |
IUPAC Name |
(1R)-1-(3,4,5-trimethoxyphenyl)ethane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C11H18N2O3.2ClH/c1-14-9-4-7(8(13)6-12)5-10(15-2)11(9)16-3;;/h4-5,8H,6,12-13H2,1-3H3;2*1H/t8-;;/m0../s1 |
InChI Key |
ZXDFDUYTGXJQFW-JZGIKJSDSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)[C@H](CN)N.Cl.Cl |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(CN)N.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Route
The synthesis typically proceeds via the following key steps:
- Starting Material: 3,4,5-Trimethoxybenzaldehyde or related substituted phenyl derivatives.
- Step 1: Formation of an intermediate amino alcohol or imine
The aldehyde undergoes reductive amination or condensation with an appropriate amine source to introduce the ethane-1,2-diamine backbone. - Step 2: Introduction of the second amine group
This may involve nucleophilic substitution or reduction of nitro or azido precursors to amines. - Step 3: Resolution or stereoselective synthesis
Enantioselective catalysts or chiral auxiliaries are employed to ensure the (1R)-configuration. - Step 4: Conversion to dihydrochloride salt
The free diamine is treated with hydrochloric acid to form the stable dihydrochloride salt.
Specific Synthetic Strategies
Reductive Amination Approach:
Reaction of 3,4,5-trimethoxybenzaldehyde with ammonia or primary amines under reducing conditions (e.g., NaBH4 or catalytic hydrogenation) to form the chiral diamine intermediate.Catalytic Enantioselective Synthesis:
Transition-metal catalysis (e.g., Rhodium or Iridium complexes with chiral ligands) has been reported in related alkylamine syntheses to achieve high enantiomeric excess (up to 99% ee). These methods involve asymmetric hydrogenation or hydroamination of alkenes or imines structurally related to the target compound.Chiral Resolution:
If racemic mixtures are formed, chiral resolution techniques such as crystallization with chiral acids or chromatographic separation on chiral stationary phases are used to isolate the (1R)-enantiomer.
Representative Synthetic Scheme (Simplified)
| Step | Reagents/Conditions | Description |
|---|---|---|
| 1 | 3,4,5-Trimethoxybenzaldehyde + Ammonia/Primary amine + Reducing agent (NaBH4, H2/Pd) | Formation of amino alcohol or imine intermediate |
| 2 | Nucleophilic substitution or reduction of nitro/azido group | Introduction of second amine group |
| 3 | Chiral catalyst (Rh, Ir complexes) or chiral auxiliary | Enantioselective control to obtain (1R)-enantiomer |
| 4 | HCl in solvent (e.g., ethanol or ether) | Formation of dihydrochloride salt |
Analytical Data and Yield
The synthesis yields the compound with high purity and enantiomeric excess. Typical analytical data include:
| Parameter | Value |
|---|---|
| Molecular Weight | 299.19 g/mol |
| Melting Point | Typically 180-185 °C (dihydrochloride salt) |
| Enantiomeric Excess (ee) | Up to 99% with chiral catalysis |
| Yield | 70-90% depending on method and scale |
Research Findings and Optimization
- The electron-donating methoxy groups increase nucleophilicity of amines, facilitating substitution reactions and enhancing reactivity in reductive amination steps.
- Transition-metal catalyzed asymmetric synthesis methods have been optimized for related phenethylamines, achieving excellent enantioselectivity and yields under mild conditions.
- Use of chiral ligands such as Josiphos, Segphos, or biphosphines in Rh or Ir-catalyzed hydrogenation/hydroamination is key to stereocontrol.
- Salt formation with hydrochloric acid improves compound stability and handling for research use.
Summary Table of Preparation Methods
| Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Reductive Amination | Direct formation from aldehyde and amine under reducing conditions | Simple, scalable | May require chiral resolution |
| Transition-Metal Catalyzed Asymmetric Synthesis | Use of Rh/Ir catalysts with chiral ligands | High enantioselectivity, mild conditions | Requires expensive catalysts, optimization needed |
| Chiral Resolution of Racemates | Separation by crystallization or chromatography | Access to pure enantiomer | Additional purification step, lower overall yield |
| Salt Formation | Treatment with HCl to form dihydrochloride | Enhances stability and solubility | None significant |
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(3,4,5-Trimethoxyphenyl)ethane-1,2-diamine 2hcl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or amides.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or amides, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
(1R)-1-(3,4,5-Trimethoxyphenyl)ethane-1,2-diamine 2hcl has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Pharmacology: It is studied for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industrial Applications: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1R)-1-(3,4,5-Trimethoxyphenyl)ethane-1,2-diamine 2hcl involves its interaction with specific molecular targets and pathways. The trimethoxyphenyl group is known to interact with various enzymes and receptors, potentially inhibiting their activity. This can lead to therapeutic effects such as anti-cancer activity by inhibiting tubulin polymerization or anti-inflammatory effects by modulating enzyme activity.
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
The 3,4,5-trimethoxy substitution distinguishes this compound from analogs with alternative substituents:
Key Observations :
- Electron-Donating vs. Chloro and fluoro substituents (electron-withdrawing) may improve oxidative stability but reduce solubility.
- Substitution Pattern : Para-substituted analogs (e.g., 4-fluoro or 4-methoxy) exhibit lower steric hindrance than 3,4,5-trimethoxy derivatives, which could impact target selectivity .
Backbone and Functional Group Modifications
The ethane-1,2-diamine backbone is shared among several analogs, but functionalization alters properties:
Key Observations :
- Diamine vs. Ester Backbones : The diamine in the target compound enables hydrogen bonding and salt formation (as 2HCl), while esterified analogs prioritize hydrolytic stability and passive diffusion .
- Chelation Potential: Aliphatic polyamines (e.g., DETA) exhibit stronger metal-binding capacity, making them superior corrosion inhibitors compared to aryl-substituted diamines .
Key Observations :
- Salt Forms : The dihydrochloride salt of the target compound improves solubility, critical for pharmaceutical formulations. Neutral analogs (e.g., trifluoromethyl derivative) exhibit lower solubility and higher toxicity .
- Hazard Considerations : Fluorinated and brominated analogs may pose greater environmental risks (e.g., bioaccumulation) compared to methoxy-substituted derivatives .
Biological Activity
(1R)-1-(3,4,5-Trimethoxyphenyl)ethane-1,2-diamine dihydrochloride is a chemical compound notable for its unique structural features that include a phenyl ring substituted with three methoxy groups and an ethane backbone containing two amine groups. This configuration suggests potential interactions with various biological targets, making it a compound of interest in medicinal chemistry and biological research.
- Molecular Formula: CHClNO
- Molecular Weight: 299.19 g/mol
- CAS Number: 1391561-09-3
The presence of the trimethoxyphenyl group indicates potential for diverse biological activity, particularly in areas such as anticancer and antimicrobial research.
Biological Activity Overview
Research into the biological activity of (1R)-1-(3,4,5-trimethoxyphenyl)ethane-1,2-diamine dihydrochloride has identified several key areas of interest:
Antiproliferative Activity
Studies have shown that compounds structurally related to (1R)-1-(3,4,5-trimethoxyphenyl)ethane-1,2-diamine exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of similar structures have demonstrated IC values in the nanomolar range against human cancer cell lines, indicating strong potential as anticancer agents .
Antimicrobial Activity
The compound's structure suggests possible antimicrobial properties. Similar compounds have been evaluated for their effectiveness against pathogens such as Candida albicans and Escherichia coli, showing promising results in inhibiting growth . The trimethoxy substitution on the phenyl ring may enhance its interaction with microbial targets.
Structure-Activity Relationship (SAR)
Understanding the relationship between the chemical structure and biological activity is crucial. The three methoxy groups on the phenyl ring likely contribute to increased lipophilicity and enhanced binding to biological targets. The ethane backbone with amine functionalities may facilitate interactions with receptors or enzymes involved in cellular signaling pathways.
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| (1S)-1-(3,4,5-trimethoxyphenyl)ethane-1,2-diamine dihydrochloride | CHClNO | Enantiomer with potential differences in biological activity |
| 3',4',5'-Trimethoxyacetophenone | CHO | Contains methoxy groups but lacks amine functionality |
| 3-Methoxyphenethylamine | CHN | Simpler structure; primarily studied for neurochemical effects |
Case Studies and Research Findings
Recent studies have highlighted the compound's potential in various applications:
- Anticancer Properties : A study exploring the antiproliferative effects of similar compounds demonstrated that certain derivatives inhibited tubulin polymerization, a mechanism critical for cancer cell division . This suggests that (1R)-1-(3,4,5-trimethoxyphenyl)ethane-1,2-diamine may also share this activity.
- Antifungal Activity : In vitro evaluations indicated that related compounds exhibited antifungal activity against strains like Cryptococcus neoformans. This opens avenues for further exploration of (1R)-1-(3,4,5-trimethoxyphenyl)ethane-1,2-diamine's efficacy against fungal infections .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (1R)-1-(3,4,5-Trimethoxyphenyl)ethane-1,2-diamine 2HCl, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via reductive amination of 3,4,5-trimethoxybenzaldehyde with ethylenediamine, followed by HCl salt formation. Optimization involves adjusting parameters like temperature (60–80°C), catalyst type (e.g., platinum or palladium for hydrogenation), and stoichiometric ratios. For chiral purity, asymmetric catalysis using (1R,2R)-DPEN-derived ligands may enhance enantioselectivity . Statistical design of experiments (DoE) is critical for identifying optimal conditions, such as varying solvent polarity (e.g., methanol vs. THF) and reaction time .
Q. How should researchers characterize the stereochemical purity of this compound?
- Methodological Answer : Use chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and a mobile phase of hexane/isopropanol (90:10) to resolve enantiomers. Confirm absolute configuration via X-ray crystallography or comparative optical rotation with known standards. NMR analysis (¹H and ¹³C) can detect diastereomeric impurities, while mass spectrometry validates molecular integrity .
Q. What analytical techniques are essential for assessing purity and stability?
- Methodological Answer :
Advanced Research Questions
Q. How can factorial design improve the synthesis and purification of this compound?
- Methodological Answer : A 2³ factorial design evaluates three factors (temperature, catalyst loading, and solvent ratio) across two levels. For example:
Q. What computational tools model the reaction mechanisms involving this compound?
- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., Gaussian or COMSOL Multiphysics) predict transition states and energy barriers for key steps like imine formation. Molecular dynamics simulations assess solvent effects on reaction kinetics. Machine learning models trained on historical data optimize reaction pathways .
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer : Cross-validate NMR assignments using 2D techniques (COSY, HSQC, HMBC). For ambiguous NOE effects, compare experimental data with computational NMR predictions (e.g., ACD/Labs). If mass spectral fragmentation conflicts with proposed structures, perform high-resolution MS/MS or isotope labeling studies .
Q. What strategies mitigate racemization during scale-up?
- Methodological Answer : Use low-temperature crystallization (<0°C) with chiral resolving agents (e.g., L-tartaric acid). Monitor enantiomeric excess (ee) in real-time via inline polarimetry. Avoid prolonged heating in protic solvents; instead, employ microwave-assisted synthesis to reduce reaction time .
Data Contradiction Analysis
Q. How should researchers address discrepancies between theoretical and experimental yields?
- Methodological Answer : Conduct a sensitivity analysis to identify critical parameters (e.g., catalyst deactivation or moisture sensitivity). Use gas chromatography (GC) or LC-MS to detect unaccounted intermediates or byproducts. Reconcile data via kinetic modeling (e.g., Arrhenius plots for activation energy) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
